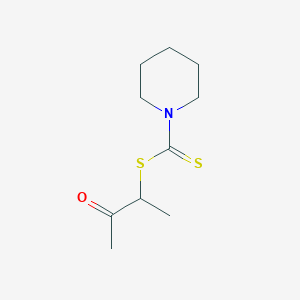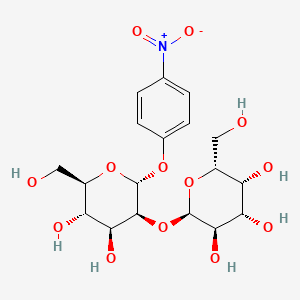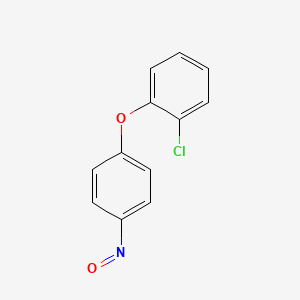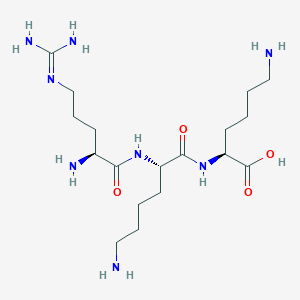
L-Lysine, L-arginyl-L-lysyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, L-arginyl-L-lysyl- is a tripeptide composed of three amino acids: L-lysine, L-arginine, and L-lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each of these amino acids plays a crucial role in protein synthesis and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginyl-L-lysyl- typically involves the stepwise coupling of the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first amino acid (L-lysine) to a solid resin. Subsequent amino acids (L-arginine and another L-lysine) are then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve mild temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of L-Lysine, L-arginyl-L-lysyl- can be scaled up using automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the desired peptide. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, L-arginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The guanidino group of L-arginine can be oxidized to form nitric oxide, which is a significant biological signaling molecule.
Reduction: Reduction reactions can occur at the carboxyl groups of the amino acids, leading to the formation of alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the specificity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidino group in L-arginine can produce nitric oxide, while reduction of carboxyl groups can yield alcohols .
Applications De Recherche Scientifique
L-Lysine, L-arginyl-L-lysyl- has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies to understand the mechanisms of peptide bond formation and cleavage.
Biology: The compound is studied for its role in protein-protein interactions and its potential as a therapeutic agent in modulating immune responses.
Medicine: Research is ongoing to explore its use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic peptides.
Mécanisme D'action
The mechanism of action of L-Lysine, L-arginyl-L-lysyl- involves its interaction with various molecular targets and pathways. The guanidino group of L-arginine can interact with nitric oxide synthase to produce nitric oxide, which plays a crucial role in vasodilation and immune response modulation. The amino groups of L-lysine can participate in hydrogen bonding and electrostatic interactions, influencing protein structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-: Another tripeptide with similar amino acid composition but includes phenylalanine, which affects its hydrophobicity and interaction with proteins.
L-Lysine, L-arginyl-L-lysyl-L-lysyl-: A tetrapeptide with an additional L-lysine residue, which can influence its binding affinity and biological activity.
Uniqueness
L-Lysine, L-arginyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both L-lysine and L-arginine allows for diverse interactions with enzymes and receptors, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
78844-94-7 |
|---|---|
Formule moléculaire |
C18H38N8O4 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H38N8O4/c19-9-3-1-7-13(16(28)26-14(17(29)30)8-2-4-10-20)25-15(27)12(21)6-5-11-24-18(22)23/h12-14H,1-11,19-21H2,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t12-,13-,14-/m0/s1 |
Clé InChI |
BTJVOUQWFXABOI-IHRRRGAJSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






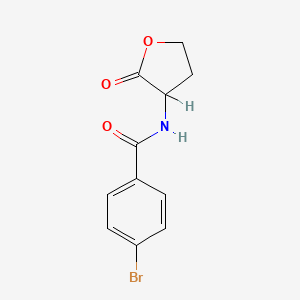
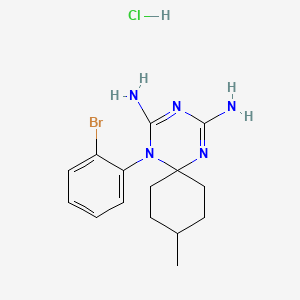

![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
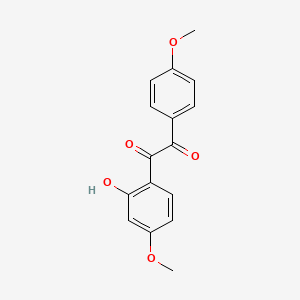
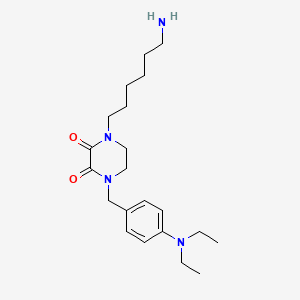
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
